benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Nomenclature and Systematic Classification

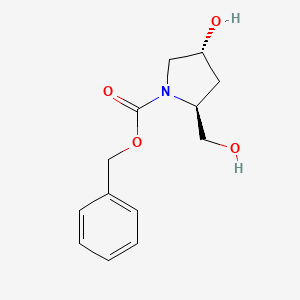

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with the molecular formula $$ \text{C}{13}\text{H}{17}\text{NO}_{4} $$ and a molecular weight of 251.28 g/mol. Its IUPAC name reflects its stereochemistry and functional groups: This compound. The compound belongs to the class of substituted pyrrolidines, characterized by a five-membered nitrogen-containing ring with hydroxyl and hydroxymethyl substituents at positions 2 and 4, respectively. The benzyloxycarbonyl (Cbz) group at the 1-position classifies it as a carbamate-protected amino alcohol, a structural motif common in peptide synthesis intermediates.

Stereochemical Configuration and Significance

The compound exhibits two stereocenters at positions 2 and 4 of the pyrrolidine ring, conferring the (2S,4R) configuration. This stereochemistry is critical for its biological and synthetic utility. The spatial arrangement of the hydroxyl and hydroxymethyl groups influences hydrogen-bonding interactions and substrate recognition in enzymatic processes. For example, the trans-configuration of the 4-hydroxy group mimics the conformation of trans-4-hydroxy-L-proline, a key component of collagen and antimicrobial peptides. The stereochemical integrity of this compound is preserved during synthesis through chiral auxiliaries or asymmetric catalysis, as seen in related prolinol derivatives.

The (2S,4R) configuration also determines its role as a building block in pharmaceuticals. For instance, similar stereochemical patterns are found in protease inhibitors and kinase modulators, where precise spatial orientation of functional groups is essential for target engagement.

Registration and Identification Systems

The compound is registered under CAS Number 95687-41-5 and is uniquely identified by its InChIKey (WDEQGLDWZMIMJM-NWDGAFQWSA-N) and SMILES string (C1C@HO). These identifiers facilitate unambiguous cross-referencing in chemical databases and literature.

Table 2: Registration and Identifier Data

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 95687-41-5 |

| InChI | InChI=1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m0/s1 |

| SMILES | C1C@HO |

| PubChem CID | 14994791 |

Historical Context in Pyrrolidine Chemistry Research

The synthesis and application of pyrrolidine derivatives have evolved significantly since the early 20th century. The discovery of proline and hydroxyproline by Fischer and Leuchs laid the groundwork for understanding substituted pyrrolidines. The introduction of the carbobenzoxy (Cbz) protecting group by Bergmann and Zervas in 1932 revolutionized peptide synthesis, enabling the controlled assembly of amino acid sequences without racemization. This compound emerged as a strategic intermediate in this field, particularly for synthesizing hydroxyproline-rich peptides and pseudopoly(amino acid)s.

In the 21st century, advances in metabolic engineering have expanded its relevance. For example, microbial production of trans-4-hydroxy-L-proline via engineered Escherichia coli strains highlights the compound’s role as a precursor in industrial biotechnology. The integration of dynamic pathway regulation and enzyme engineering has optimized yields, underscoring its importance in sustainable chemical production.

Properties

IUPAC Name |

benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEQGLDWZMIMJM-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1CO)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566696 | |

| Record name | Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95687-41-5 | |

| Record name | Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Z-trans-4-Hydroxy-L-prolinol, also known as benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate or trans-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, is primarily targeted towards the synthesis of trans-4-hydroxy-L-proline. This compound is a value-added amino acid and has been widely used in the fields of medicine, food, and cosmetics.

Mode of Action

The compound interacts with its targets through a process of hydroxylation. This process is facilitated by the enzyme proline-4-hydroxylase (P4H), which catalyzes the conversion of L-proline to trans-4-hydroxy-L-proline. .

Biochemical Pathways

The synthesis of trans-4-hydroxy-L-proline in E. coli is performed using two modules: an α-ketoglutarate (α-KG) synthesis module (K module) and an L-proline synthesis with hydroxylation module (H module). First, α-KG attrition is reduced, and then, L-proline consumption is inhibited. Subsequently, to improve the contribution to proline synthesis with hydroxylation, optimization of gene overexpression, promoter, copy number, and the fusion system is performed.

Pharmacokinetics

The compound’s density is reported to be 1297 g/mL at 25 °C.

Result of Action

The result of the action of Z-trans-4-Hydroxy-L-prolinol is the production of trans-4-hydroxy-L-proline. This compound is a nonessential amino acid in several secondary metabolites. It is essential to the thermodynamic stability of triple-helices and can be used to synthesize a large variety of chiral molecules.

Action Environment

The action of Z-trans-4-Hydroxy-L-prolinol is influenced by environmental factors such as pH and temperature. For example, maximal activities were achieved at a pH and temperature of approximately 7.0 and 25 °C, respectively. Additionally, the safety data sheet for the compound suggests avoiding contact with skin and eyes, and ensuring adequate ventilation.

Biological Activity

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as a derivative of pyrrolidine, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H17NO4

- Molecular Weight : 251.28 g/mol

- CAS Number : 14994791

- IUPAC Name : this compound

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Research indicates that it may influence pathways associated with oxidative stress and inflammation through modulation of the Nrf2-Keap1 signaling pathway. This pathway is crucial for cellular defense mechanisms against oxidative damage.

Key Findings:

- Nrf2 Activation : Compounds that inhibit the Nrf2–Keap1 protein-protein interaction (PPI) are of significant interest in treating diseases related to oxidative stress. This compound has shown potential in this regard by promoting Nrf2 activation, thereby enhancing the expression of antioxidant enzymes .

- Binding Affinity : Studies have demonstrated that this compound exhibits a moderate binding affinity to the Keap1 protein, which is essential for regulating Nrf2 levels in cells. The binding constant () values reported for similar compounds in this class suggest that benzyl derivatives can be optimized for increased potency .

In Vitro Studies

Research involving in vitro assays has highlighted the compound's potential as an antioxidant. For instance:

- Cell Viability Assays : In human cell lines subjected to oxidative stress, treatment with this compound resulted in increased cell viability compared to untreated controls.

- Enzyme Activity : The compound has been shown to upregulate the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase, indicating a protective effect against oxidative damage.

Table 1: Summary of Biological Activities

| Activity | Outcome | Reference |

|---|---|---|

| Nrf2 Activation | Increased expression of antioxidants | |

| Cell Viability | Enhanced survival under stress | |

| Enzyme Activity | Upregulation of SOD and catalase |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that this compound exhibits low toxicity profiles in standard assays. However, further studies are necessary to establish comprehensive safety data.

Scientific Research Applications

Medicinal Chemistry

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate has been studied for its potential therapeutic properties. It is a derivative of proline and has shown promise in the following areas:

Antiviral Activity

Research indicates that derivatives of pyrrolidine compounds can exhibit antiviral properties. For example, a study demonstrated that similar compounds could inhibit viral replication by interfering with the viral life cycle . this compound may have similar mechanisms worth exploring in antiviral drug development.

Neurological Applications

The compound's structure suggests potential neuroprotective effects. A related study highlighted the neuroprotective properties of proline derivatives against neurodegenerative diseases . Investigating the specific effects of this compound on neuronal cells could provide insights into its therapeutic applications for conditions like Alzheimer's disease.

Synthesis and Derivatives

The synthesis of this compound involves several steps, often starting from readily available amino acids. The creation of derivatives allows for the exploration of modified pharmacological properties.

Table 1: Synthesis Overview

| Step | Starting Material | Reaction Conditions | Product |

|---|---|---|---|

| 1 | L-Proline | Hydroxymethylation | Hydroxymethyl proline |

| 2 | Hydroxymethyl proline | Benzylation | Benzyl derivative |

| 3 | Benzyl derivative | Carboxylation | This compound |

Case Studies

Several studies have investigated the applications of this compound and its derivatives:

Antiviral Research

A notable study published in Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for their antiviral activity against influenza viruses. The results indicated that certain modifications enhanced efficacy significantly .

Neuroprotection Studies

In another research article focusing on neurodegenerative diseases, compounds similar to this compound were tested for their ability to protect neuronal cells from oxidative stress. The findings suggested that these compounds could reduce cell death and improve survival rates in cultured neurons .

Comparison with Similar Compounds

Example :

- tert-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 61478-26-0, molecular weight: 217.26 g/mol)

- tert-Butyl (2S,4R)-4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (Molecular weight: 350.41 g/mol)

| Parameter | Benzyl Ester | tert-Butyl Ester | tert-Butyl/Cbz-Amino Derivative |

|---|---|---|---|

| Protecting Group | Benzyl (acid-labile, removed via hydrogenolysis) | tert-Butyl (acid-sensitive, cleaved with TFA) | Dual protection: tert-butyl and benzyloxycarbonyl (Cbz) |

| Substituent at Position 4 | Hydroxyl group | Hydroxyl group | Cbz-protected amino group |

| Synthetic Utility | Intermediate for carboxylate-to-amide transformations | Stable under basic conditions; used in peptide synthesis | Amino group enables peptide coupling or urea formation |

| Applications | Precursor for kinase inhibitors or PROTACs | Backbone for chiral auxiliaries or organocatalysts | Building block for peptidomimetics or enzyme inhibitors |

Key Insight: The benzyl ester’s labile nature contrasts with the tert-butyl group’s acid sensitivity, making the former preferable for stepwise deprotection strategies. The Cbz-amino variant adds versatility for nitrogen-directed functionalization .

Fluorinated Pyrrolidine Derivatives

Example :

- Benzyl (3R,4S)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate (Molecular weight: ~252 g/mol, 99.8% e.e. via SFC separation)

| Parameter | Benzyl (2S,4R)-4-Hydroxy Derivative | Fluorinated Analog |

|---|---|---|

| Substituent at Position 3 | None | Fluorine atom (enhances metabolic stability and lipophilicity) |

| Stereochemical Complexity | (2S,4R) configuration | (3R,4S) configuration; SFC separation required for enantiopurity |

| Functional Impact | Hydroxyl group participates in hydrogen bonding | Fluorine’s electronegativity alters electronic distribution and dipole interactions |

| Applications | Intermediate for hydroxyl-directed modifications (e.g., phosphorylation) | Potential use in PET imaging probes or fluorinated drug candidates |

Key Insight : Fluorination introduces metabolic stability but complicates stereochemical resolution, as seen in the SFC purification requirements .

Carboxamide Derivatives

Example :

- (2S,4S)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, 2HCl (Molecular weight: 389.3 g/mol)

- (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Patent Example 30)

| Parameter | Benzyl Ester | Carboxamide Derivatives |

|---|---|---|

| Functional Group | Ester (carboxylate) | Carboxamide (neutral at physiological pH) |

| Bioactivity | Limited direct activity; primarily a synthetic intermediate | Demonstrated activity in VHL-targeted PROTACs and kinase inhibition assays |

| Solubility | Moderate (hydroxyl and ester groups) | Enhanced solubility in polar solvents due to HCl salt formation |

| Structural Modifications | Focus on ester cleavage and hydroxyl group derivatization | Thiazole and benzyl groups enable target binding (e.g., kinase active sites) |

Key Insight : Replacing the ester with a carboxamide group shifts applications from synthetic intermediates to bioactive molecules, particularly in targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with N-benzyloxycarbonyl-(4R)-hydroxy-L-proline or related hydroxyproline derivatives. These provide the chiral pyrrolidine backbone with the desired stereochemistry at positions 2 and 4.

Reduction Step: A common approach involves the reduction of N-benzyloxycarbonyl-(4R)-hydroxy-L-proline using borane-dimethyl sulfide complex. This reaction is conducted under controlled temperature conditions, starting with stirring at 0°C followed by reflux heating to facilitate the formation of the hydroxymethyl group at position 2.

Protection and Purification: The benzyl carbamate group serves as a protecting group for the amine functionality, introduced or retained during synthesis to prevent side reactions. Purification is typically achieved by silica gel chromatography or recrystallization to isolate the pure stereoisomer.

Stereochemical Control: Maintaining the (2S,4R) stereochemistry is critical. This is ensured by using enantiomerically pure starting materials and mild reaction conditions that avoid racemization.

Industrial Production Methods

Industrial synthesis may employ continuous flow reactors to optimize reaction parameters such as temperature, solvent choice, and reaction time, improving yield and enantiomeric purity.

Solvents like cyclohexane have been reported to enhance enantiomeric purity during synthesis.

Acid catalysis (e.g., hydrochloric acid) under reflux conditions is used in esterification steps when forming the benzyl carbamate ester.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection | Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO3), solvent (CH2Cl2), reflux | Formation of N-Cbz protected hydroxyproline |

| 2 | Reduction | Borane-dimethyl sulfide complex, 0°C to reflux | Conversion of carboxylic acid to hydroxymethyl group |

| 3 | Purification | Silica gel chromatography or recrystallization | Isolation of pure benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectroscopy confirm the presence of hydroxyl, hydroxymethyl, and carbamate groups and verify stereochemistry through coupling constants.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to assess enantiomeric purity.

Mass Spectrometry (MS): Confirms molecular weight and purity.

X-ray Crystallography: May be employed to resolve stereochemical ambiguities.

The benzyl carbamate group enhances lipophilicity, which can improve membrane permeability but reduces aqueous solubility, necessitating solvent optimization during synthesis and application.

Reaction yields are optimized by controlling stoichiometry, temperature, and reaction time, with typical yields reported as good to excellent in literature.

Continuous flow synthesis and solvent selection (e.g., cyclohexane) have been shown to improve enantiomeric purity and scalability.

The stereochemical integrity of the compound is essential for its biological activity, particularly in cholinesterase inhibition studies relevant to Alzheimer's disease.

| Parameter | Details |

|---|---|

| Starting Material | N-benzyloxycarbonyl-(4R)-hydroxy-L-proline |

| Key Reagent | Borane-dimethyl sulfide complex |

| Reaction Temperature | 0°C initial stirring, then reflux |

| Solvent | Dichloromethane (CH2Cl2), cyclohexane (industrial) |

| Catalyst | Acid catalyst (e.g., HCl) for esterification |

| Purification Method | Silica gel chromatography, recrystallization |

| Stereochemical Control | Use of chiral starting materials, mild conditions |

| Analytical Techniques | NMR, chiral HPLC, MS, X-ray crystallography |

| Yield | Good to excellent (varies with conditions) |

The preparation of this compound is well-established through stereoselective reduction of N-Cbz protected hydroxyproline derivatives using borane complexes under controlled conditions. Industrial methods leverage continuous flow reactors and solvent optimization to enhance yield and purity. Analytical techniques such as NMR and chiral HPLC are critical for confirming structure and stereochemistry. The compound’s preparation is foundational for its application in medicinal chemistry and neurodegenerative disease research.

Q & A

Q. What synthetic routes are commonly used to prepare benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate?

The compound is synthesized via multi-step routes involving stereoselective protection and functionalization. A typical approach begins with tert-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, where the Boc group is introduced to protect the amine. Subsequent steps may involve selective oxidation, coupling reactions (e.g., with 4-octylphenylacetyl groups), and deprotection using trifluoroacetic acid (TFA) or HCl. Key intermediates are purified via flash chromatography (hexane/EtOAc systems) and characterized by NMR and HRMS .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- NMR Spectroscopy : H and C NMR are critical for verifying stereochemistry. For example, the hydroxyl and hydroxymethyl groups exhibit distinct chemical shifts (e.g., δ 3.5–4.5 ppm for hydroxyl protons and δ 60–70 ppm for carbinol carbons) .

- Mass Spectrometry : HRMS confirms molecular weight (e.g., calculated [M+H] for CHNO: 218.1386; observed: 218.1389) .

- Chromatography : Reverse-phase HPLC or TLC monitors reaction progress and purity (>95%) .

Q. What are the challenges in maintaining stereochemical fidelity during synthesis?

The (2S,4R) configuration is prone to epimerization under acidic or basic conditions. Strategies include:

- Using mild deprotection agents (e.g., TFA at 0°C instead of HCl at elevated temperatures).

- Employing chiral auxiliaries or asymmetric catalysis during key steps (e.g., Grignard reactions with isopropylmagnesium bromide) .

Advanced Research Questions

Q. How can discrepancies in NMR data for stereoisomers be resolved?

Contradictions in reported chemical shifts often arise from solvent effects or impurities. To address this:

- Compare experimental data with computed NMR spectra (DFT calculations).

- Use 2D NMR (e.g., NOESY) to confirm spatial proximity of substituents. For example, NOE correlations between the hydroxymethyl group (δ 3.7 ppm) and adjacent protons confirm the (2S,4R) configuration .

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Reaction Optimization : Adjust stoichiometry of coupling agents (e.g., HATU/DIPEA) for amide bond formation. For tert-butyl intermediates, excess Boc anhydride improves protection efficiency .

- Purification : Gradient elution in flash chromatography (e.g., hexane:EtOAc from 7:3 to 1:1) enhances separation of diastereomers .

- Scale-Up : Replace THF with toluene for higher boiling points in reflux conditions, reducing side reactions .

Q. How do protecting groups (Boc vs. Benzyl) influence downstream reactivity?

- Boc Groups : Facilitate mild deprotection (TFA) but may sterically hinder nucleophilic attack at the pyrrolidine nitrogen.

- Benzyl Groups : Require harsher conditions (H/Pd-C) but improve solubility in non-polar solvents for alkylation reactions. Comparative studies show Boc protection is preferred for stability in acidic environments, while benzyl groups are advantageous for radical-mediated functionalizations .

Q. How can researchers reconcile contradictory reaction conditions for hydroxymethyl group introduction?

Literature reports vary in reagents (e.g., NaBH vs. LiAlH) and temperatures. Systematic screening using Design of Experiments (DoE) identifies optimal conditions:

- NaBH in MeOH at −20°C achieves >90% reduction of ketone intermediates without over-reduction .

- Monitoring by IR spectroscopy (disappearance of C=O stretch at ~1700 cm) confirms completion .

Data Contradiction Analysis

Q. Why do HRMS spectra sometimes show unexpected adducts or fragments?

Sodium or potassium adducts ([M+Na], [M+K]) are common in ESI-MS. To minimize this:

- Use ammonium formate buffers during HPLC-MS.

- Compare experimental fragments with in silico predictions (e.g., m/z 201.1234 corresponds to loss of tert-butyl group from [M+H] 218.1389) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.